REACTION_CXSMILES
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[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]1=[O:10].[Cl:11][CH:12]([CH2:16][CH3:17])[C:13](O)=[O:14]>>[Cl:11][CH:12]([CH2:16][CH3:17])[C:13]([C:7]1[CH:8]=[CH:9][C:4]2[NH:3][C:2](=[O:10])[O:1][C:5]=2[CH:6]=1)=[O:14]
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Name
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|
Quantity
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81.7 g
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Type
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reactant
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Smiles
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O1C(NC2=C1C=CC=C2)=O
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Name
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polyphosphoric acid
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Quantity
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720 g
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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63 mL
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Type
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reactant
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Smiles
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ClC(C(=O)O)CC
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Control Type
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UNSPECIFIED
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Setpoint
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125 °C
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Type
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CUSTOM
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Details
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the mixture is stirred for 3 h at 125° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture is then poured onto ice water
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Type
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EXTRACTION
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Details
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extracted with DCM
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Type
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CONCENTRATION
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Details
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phase is concentrated by rotary evaporation i
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Type
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CUSTOM
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Details
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and the residue is separated on silica gel (eluant cyclohexane/EA)
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Type
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CONCENTRATION
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Details
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The suitable fractions are concentrated by rotary evaporation i
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Type
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CUSTOM
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Details
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and the residue is crystallised with diethyl ether
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Reaction Time |
3 h |
Name
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|
Type
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|
Smiles
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ClC(C(=O)C1=CC2=C(NC(O2)=O)C=C1)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |